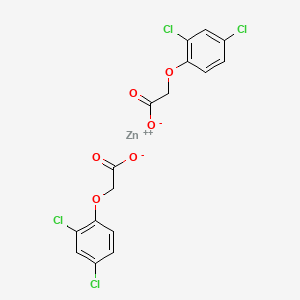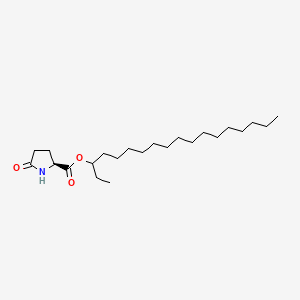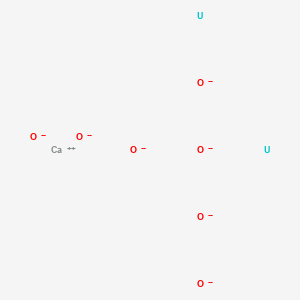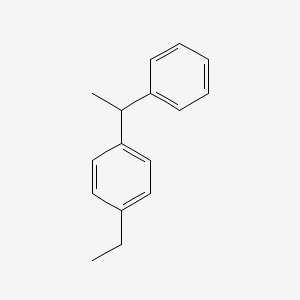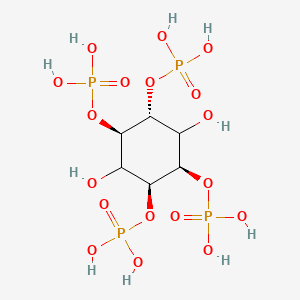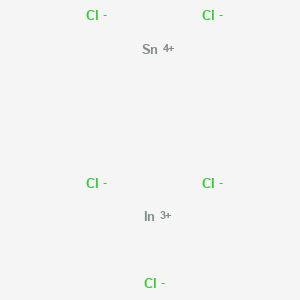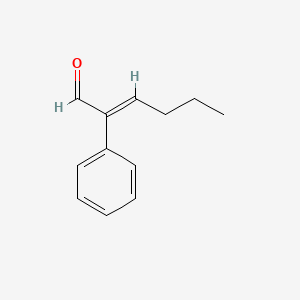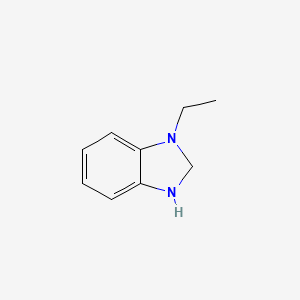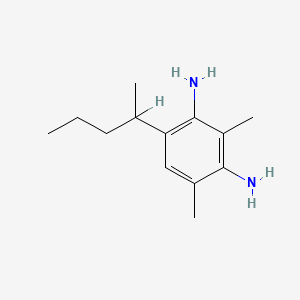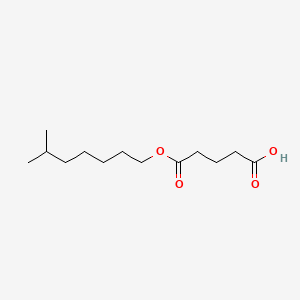
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone is an organic compound with the molecular formula C18H17NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the first position and a (3-methoxypropyl)amino group at the fourth position on the anthraquinone core.
Métodos De Preparación
The synthesis of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Amination: The (3-methoxypropyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting the hydroxylated anthraquinone with 3-methoxypropylamine under controlled conditions, typically in the presence of a catalyst or under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is used in the production of various industrial dyes and pigments, providing vibrant and stable colors for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Hydroxyanthraquinone: Lacks the (3-methoxypropyl)amino group, resulting in different chemical and biological properties.
4-Aminoanthraquinone: Lacks the hydroxy group, affecting its reactivity and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, leading to different oxidation and reduction behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
93982-26-4 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
1-hydroxy-4-(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-23-10-4-9-19-13-7-8-14(20)16-15(13)17(21)11-5-2-3-6-12(11)18(16)22/h2-3,5-8,19-20H,4,9-10H2,1H3 |
Clave InChI |
CTKVYBVRHPGRCA-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


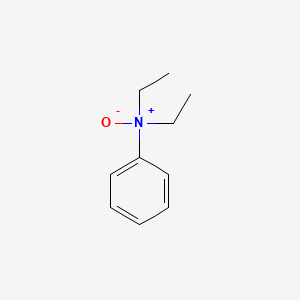
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
